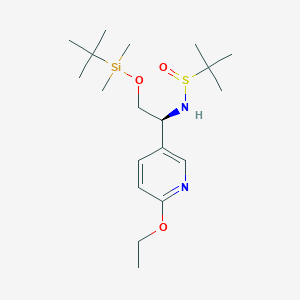

N-((S)-2-((tert-butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

Description

N-((S)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide (CAS: 2177255-07-9) is a chiral sulfinamide derivative characterized by a tert-butyldimethylsilyl (TBS) ether-protected hydroxyl group and a 6-ethoxypyridin-3-yl substituent. Its molecular formula is C₁₉H₃₆N₂O₃SSi, with a molecular weight of 400.65 g/mol and a typical purity of ≥95% . Sulfinamides like this compound are widely employed as chiral auxiliaries in asymmetric synthesis, leveraging their stereochemical control in C–C and C–N bond-forming reactions. The ethoxypyridine moiety may enhance coordination properties or modulate solubility, while the TBS group offers hydrolytic stability during synthetic steps .

Properties

IUPAC Name |

N-[(1S)-2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3/t16-,25?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOQPODXLJKNOC-ZRTDVJLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=C(C=C1)[C@@H](CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((S)-2-((tert-butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide, known for its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a sulfinamide group, which is significant for its biological activity. The presence of the tert-butyldimethylsilyl (TBDMS) group plays a role in enhancing solubility and stability. The molecular formula is , with a molecular weight of approximately 330.46 g/mol.

-

Inhibition of Enzymatic Activity :

- Sulfinamides are known to inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, which may be beneficial in treating certain diseases.

-

Modulation of Signaling Pathways :

- The compound may interact with specific signaling pathways associated with cancer progression and inflammation. For instance, it has been suggested that sulfinamides can influence the activity of heat shock protein 90 (HSP90), which is crucial in maintaining the stability of several oncogenic proteins .

-

Antimicrobial Properties :

- Preliminary studies indicate potential antimicrobial effects, particularly against certain bacterial strains. This suggests that the compound could be explored for therapeutic applications in infectious diseases.

Biological Activity Data

Case Studies

-

Cancer Research :

A study investigated the effects of sulfinamide derivatives on various cancer cell lines. Results indicated that these compounds can induce apoptosis and inhibit cell proliferation, suggesting their potential as anticancer agents . -

Inflammatory Disorders :

Research focused on the anti-inflammatory properties of related sulfinamides demonstrated a decrease in pro-inflammatory cytokines in vitro, highlighting their therapeutic potential in conditions like arthritis and inflammatory bowel disease . -

Antimicrobial Testing :

A series of tests against common bacterial strains showed that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria, which could lead to new treatments for bacterial infections .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of this compound lies in its role as a chiral auxiliary in asymmetric synthesis. Chiral sulfinamides are known for their ability to induce chirality in target molecules, making them invaluable in the synthesis of pharmaceuticals.

Case Study: Synthesis of Chiral Amines

A study demonstrated the use of N-((S)-2-((tert-butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide in synthesizing chiral amines from ketones and aldehydes. The reaction yielded high enantiomeric excess (ee), showcasing the effectiveness of this sulfinamide as a chiral auxiliary .

Medicinal Chemistry Applications

The compound has significant implications in medicinal chemistry, particularly in drug development and synthesis.

Synthesis of Bioactive Compounds

This compound has been utilized to synthesize various biologically active compounds, including potential pharmaceuticals targeting specific diseases:

| Compound Name | Target Disease | Reference |

|---|---|---|

| Cetirizine | Allergies | |

| HSP90 Inhibitors | Cancer | |

| Androgen Receptor Antagonists | Hormonal Disorders |

These applications highlight the versatility of the compound in developing therapeutics with improved efficacy and selectivity.

Summary of Findings

The applications of this compound span across asymmetric synthesis and medicinal chemistry, demonstrating its importance as a chiral auxiliary and its utility in drug development. The compound’s ability to facilitate the synthesis of chiral amines and other bioactive molecules positions it as a valuable tool in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Sulfinamide Derivatives

The target compound can be compared to other sulfinamides with modifications in three key regions: (1) the silyl protecting group, (2) the aromatic substituent, and (3) stereochemical configuration.

Key Observations :

- Silyl Groups : The TBS group in the target compound provides greater steric bulk and stability compared to TIPS , but may complicate deprotection steps.

- Stereochemical Outcomes : Diastereomer ratios vary significantly; for example, reports a 3:2 mixture of diastereomers, while the target compound is synthesized with defined (S)-configuration .

Key Observations :

- Catalysts : Ti(OEt)₄ () and CuSO₄ () are common for imine formation, but yields and stereoselectivity depend on substrate compatibility.

- Purification Challenges : The target compound’s discontinuation () may reflect difficulties in isolating high-purity material compared to analogs like ’s 47% yield .

Physicochemical and Functional Comparisons

- Stability : The TBS group in the target compound confers stability against hydrolysis relative to TIPS () but may reduce solubility in polar solvents .

- Reactivity : The ethoxypyridine group (target) can participate in coordination chemistry or act as a directing group in cross-coupling reactions, unlike brominated () or sulfur-containing () analogs, which are tailored for nucleophilic substitution or redox chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing N-((S)-2-((tert-butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide?

- Methodological Answer : The compound can be synthesized via a two-step process involving sulfinamide-mediated asymmetric induction. A reported method ( ) uses (SS)-2-methylpropane-2-sulfinamide and a pyridine-derived aldehyde in the presence of anhydrous CuSO₄ in CH₂Cl₂. Key parameters include:

- Reaction Conditions : Room temperature, 16-hour reaction time.

- Purification : Silica gel/Celite® filtration followed by vacuum concentration.

- Yield : Up to 89% with [α]D²³ = +185° (c 1.00, CDCl₃) for enantiomeric purity.

Characterization includes ¹H/¹³C NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .

Q. How can researchers confirm the stereochemical integrity of the (S)-configured chiral center in this compound?

- Methodological Answer : Enantiomeric purity is validated via polarimetry ([α]D measurements) and chiral HPLC. For example, the compound in showed [α]D²³ = +185°, consistent with the (S)-configuration. Advanced NMR techniques (e.g., NOESY) can corroborate spatial arrangements of the tert-butyldimethylsilyl (TBS) and ethoxypyridyl groups .

Q. What analytical techniques are critical for characterizing functional groups in this sulfinamide derivative?

- Methodological Answer :

- NMR : ¹H NMR (500 MHz) identifies the TBS group (δH 0.00 ppm for Si(CH₃)₂) and ethoxypyridyl protons (δH 7.96 ppm for pyridine-H).

- IR : Peaks at 1666 cm⁻¹ (C=N stretch) and 3236 cm⁻¹ (N-H stretch) confirm imine and sulfinamide groups .

- Mass Spectrometry : ESI-MS (m/z 300.1 [M+Na]⁺) verifies molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomeric by-products during synthesis?

Q. What strategies resolve contradictions in spectroscopic data for structurally similar sulfinamide derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from conformational flexibility or solvent effects. Solutions include:

- Variable-Temperature NMR : To observe dynamic effects (e.g., hindered rotation of the TBS group).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

Q. How does the tert-butyldimethylsilyl (TBS) protecting group influence the stability and reactivity of this compound under acidic/basic conditions?

Q. What methodologies are effective for studying the biological activity of this compound, given its structural complexity?

- Methodological Answer : While direct biological data is limited, analogous sulfonamide derivatives () suggest:

- Targeted Assays : Enzyme inhibition (e.g., kinases) or receptor-binding studies (e.g., GPCRs).

- ADME Profiling : Metabolic stability in liver microsomes, permeability via Caco-2 cells.

- Molecular Docking : Computational screening against protein databases (e.g., PDB) to identify potential targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.